tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Overview
Description
Tetracyclo[62113,602,7]dodec-9-en-4-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one can be synthesized through a series of reactions involving cyclopentadiene and stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile . The reaction typically involves the Diels-Alder reaction, which forms the tetracyclic structure. The resulting compound, tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, can then be reduced using lithium aluminum hydride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for tetracyclo[62113,6
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using peroxyphthalic acid.
Reduction: Reduction with lithium aluminum hydride converts the carbonitrile group to an aminomethyl derivative.
Substitution: The aminomethyl derivative can undergo substitution reactions with various sulfonyl chlorides, isocyanates, and isothiocyanates.
Common Reagents and Conditions
Oxidation: Peroxyphthalic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is used for reduction reactions.
Major Products
Epoxy Derivatives: Formed through oxidation reactions.
Aminomethyl Derivatives: Formed through reduction reactions.
Substituted Ureas and Thioureas: Formed through substitution reactions with various reagents.
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation, reduction, and substitution.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: A similar compound with slight structural differences.
Bicyclo[2.2.1]hept-2-ene: A precursor used in the synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one.
Uniqueness
This compound is unique due to its tetracyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQKLULSIAWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C3C2C4CC3C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954791 | |
Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-69-5, 33163-94-9 | |
Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92841-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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